molecular formula C12H9FO B1343104 3-(3-Fluorophenyl)phenol CAS No. 80254-64-4

3-(3-Fluorophenyl)phenol

Cat. No.: B1343104
CAS No.: 80254-64-4
M. Wt: 188.2 g/mol
InChI Key: PFZUGPINHJHSJT-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)phenol is an organic compound characterized by a phenol group substituted with a fluorine atom at the meta position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluorophenyl)phenol can be achieved through several methods. One common approach involves the diazotization of m-fluoroaniline followed by hydrolysis. This method, however, produces phenolic wastewater, which poses environmental challenges .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of advanced catalytic processes to improve yield and reduce environmental impact. The specific conditions and catalysts used can vary depending on the desired purity and scale of production.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Fluorophenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine and chlorine can be used for halogenation reactions under controlled conditions.

Major Products:

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated phenols

Scientific Research Applications

3-(3-Fluorophenyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)phenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The fluorine atom can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

  • 3-Fluorophenol
  • 4-Fluorophenol
  • 2-Fluorophenol

Comparison: 3-(3-Fluorophenyl)phenol is unique due to the specific position of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to other fluorophenols. The meta-substitution pattern can lead to different electronic effects and steric interactions, making it distinct in its applications and properties .

Properties

IUPAC Name

3-(3-fluorophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZUGPINHJHSJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10620056
Record name 3'-Fluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80254-64-4
Record name 3'-Fluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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